

# A Comparative Spectroscopic Guide to 2-Bromo-6(5H)-phenanthridinone Isomers

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## Compound of Interest

Compound Name: 6(5H)-Phenanthridinone, 2-bromo-

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This guide provides a comparative overview of the spectroscopic properties of 2-bromo-6(5H)-phenanthridinone isomers. Due to the limited availability of published experimental data for all positional isomers, this comparison includes experimental data for the parent compound, 6(5H)-phenanthridinone, as a reference and discusses the anticipated spectroscopic shifts for the bromo-isomers based on fundamental principles. This guide serves as a valuable resource for the identification and characterization of these compounds in research and drug development.

## Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for 6(5H)-phenanthridinone and its bromo-isomers. The data for the bromo-isomers are predictive and based on the known effects of bromine substitution on aromatic systems.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data (Predicted)

Compound	H-1	H-2	H-3	H-4	H-7	H-8	H-9	H-10	NH
6(5H)-Phenanthridine	8.3-8.5	7.5-7.7	7.3-7.5	7.7-7.9	7.5-7.7	7.3-7.5	7.6-7.8	8.1-8.3	~11.5
1-Bromo-6(5H)-phenanthridine	-	d, ~7.6	t, ~7.4	d, ~7.8	d, ~7.6	t, ~7.4	t, ~7.7	d, ~8.2	~11.5
2-Bromo-6(5H)-phenanthridine	d, ~8.4	-	d, ~7.6	d, ~7.8	d, ~7.6	t, ~7.4	t, ~7.7	d, ~8.2	~11.5
3-Bromo-6(5H)-phenanthridine	d, ~8.4	d, ~7.6	-	d, ~7.8	d, ~7.6	t, ~7.4	t, ~7.7	d, ~8.2	~11.5
4-Bromo-6(5H)-phenanthridine	d, ~8.4	t, ~7.5	d, ~7.6	-	d, ~7.6	t, ~7.4	t, ~7.7	d, ~8.2	~11.5

Note: Chemical shifts ( $\delta$ ) are in ppm relative to TMS. Predicted values are based on the deshielding/shielding effects of the bromine substituent.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data (Predicted)

Compound	C=O	Quaternary C's	CH Carbons (Aromatic)
6(5H)-Phenanthridinone	~162	~121, 122, 133, 138	~115, 121, 122, 124, 125, 128, 129, 132
Bromo-isomers	~161-163	~120-140	~110-135 (with one C-Br signal at ~115-125)

Note: Chemical shifts ( $\delta$ ) are in ppm relative to TMS. The exact positions of the signals for the bromo-isomers will depend on the bromine position.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

Compound	IR ( $\text{cm}^{-1}$ )	Mass Spectrometry ( $m/z$ )
6(5H)-Phenanthridinone	~3100-3000 (N-H), ~1660 (C=O), ~1600, 1480 (C=C)	195 ( $\text{M}^+$ )[1]
Bromo-isomers (Predicted)	~3100-3000 (N-H), ~1660 (C=O), ~1600, 1480 (C=C), ~800-600 (C-Br)	273/275 ( $\text{M}^+/\text{M}^++2$ )

Note: The mass spectra of bromo-isomers will exhibit a characteristic isotopic pattern for bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in a ~1:1 ratio), resulting in two molecular ion peaks with a 2 Da difference.[2][3]

## Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 2-bromo-6(5H)-phenanthridinone isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>). Ensure the sample is fully dissolved.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
- **<sup>1</sup>H NMR Acquisition:** Acquire proton NMR spectra using a standard pulse sequence. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **<sup>13</sup>C NMR Acquisition:** Acquire carbon NMR spectra using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of <sup>13</sup>C.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm<sup>-1</sup>). Co-add multiple scans to improve the signal-to-noise ratio.
- **Data Processing:** Perform a background subtraction using a spectrum of the empty ATR crystal.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or after separation by gas or liquid chromatography.

- **Ionization:** Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Acquisition:** Acquire the mass spectrum over a suitable  $m/z$  range to observe the molecular ion and major fragment ions.

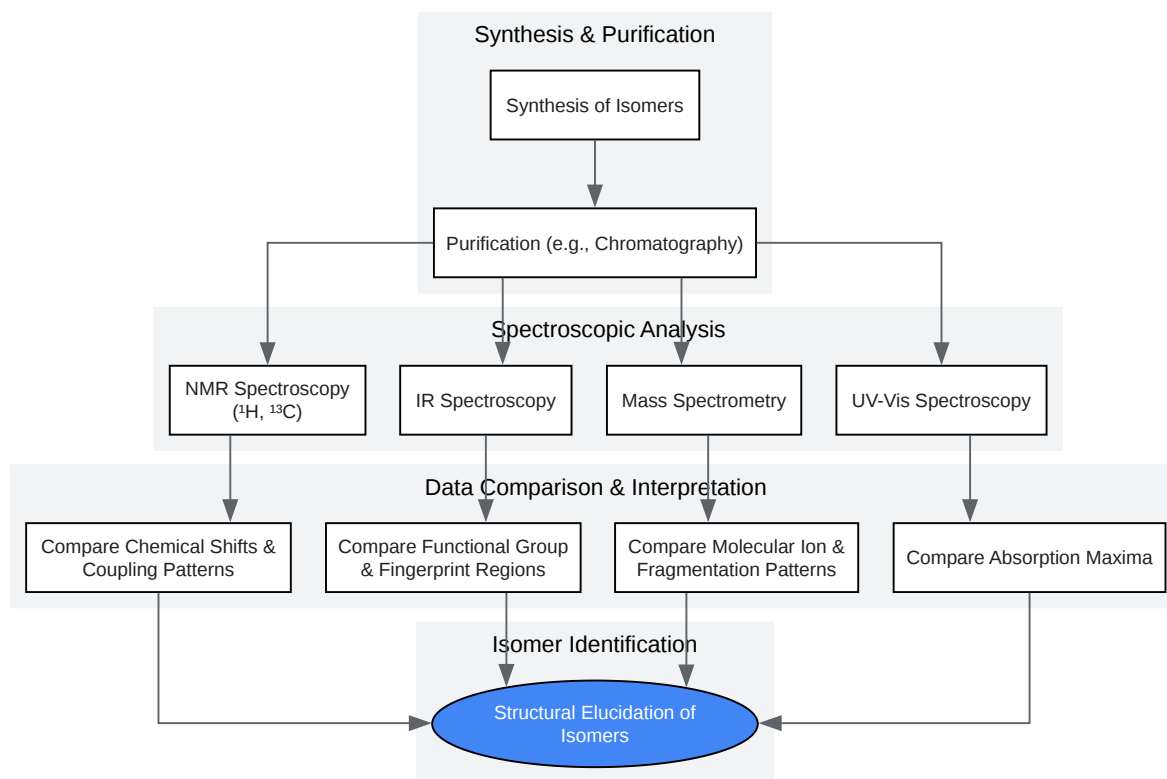
## UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Record the absorption spectrum over a wavelength range of approximately 200-400 nm.
- **Data Processing:** Blank correct the spectrum using the pure solvent.

## Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic comparison and identification of 2-bromo-6(5H)-phenanthridinone isomers.

Workflow for Spectroscopic Comparison of 2-Bromo-6(5H)-phenanthridinone Isomers



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Caption: Workflow for the synthesis, purification, spectroscopic analysis, and identification of 2-bromo-6(5H)-phenanthridinone isomers.

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## References

- 1. 6(5H)-Phenanthridinone | C<sub>13</sub>H<sub>9</sub>NO | CID 1853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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